(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
The compound (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and a propenone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution reaction, where the pyrazole ring is functionalized with the 3,4-dimethoxyphenyl group.
Formation of the propenone moiety: This is achieved through the Claisen-Schmidt condensation reaction between the functionalized pyrazole and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Modulating signaling pathways: Such as the NF-κB pathway, which is involved in inflammation and immune response.
Interacting with cellular receptors: Such as G-protein coupled receptors (GPCRs), influencing various physiological processes.
Comparison with Similar Compounds
(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one: can be compared with other similar compounds, such as:
(2Z)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a 4-methoxyphenyl group instead of a 3,4-dimethoxyphenyl group.
(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-28-21-13-11-17(15-22(21)29-2)24-18(10-12-20(27)23-9-6-14-30-23)16-26(25-24)19-7-4-3-5-8-19/h3-16H,1-2H3/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIILNNMPAKGRC-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CS3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC=CS3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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